![molecular formula C16H17FN2OS2 B2906773 3-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 896351-05-6](/img/structure/B2906773.png)
3-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide
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Overview
Description
The compound “3-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied for their inhibitory activity against certain kinases and bacterial DNA gyrase B .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives has been analyzed using various theoretical techniques . These techniques include Quantum Theory of Atoms In Molecules (QTAIM) calculations, which can quantitatively describe the molecular interactions .Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been studied, particularly in the context of their inhibitory activity against certain kinases and bacterial DNA gyrase B .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research for the development of new medications. Its structure is similar to that of compounds known to interact with central nervous system receptors, which suggests potential applications in the treatment of neurological disorders .
Kinase Inhibition
The tetrahydrobenzo[d]thiazole moiety of the compound is of interest in the design of kinase inhibitors. Kinase inhibitors are crucial in cancer therapy as they can prevent the activation of proteins that cause malignant cells to grow and divide uncontrollably .
Molecular Docking Studies
Researchers use this compound in molecular docking studies to predict the orientation of the compound when bound to a protein target. This helps in understanding the compound’s efficacy and potential side effects .
Chemical Reference Standard
In analytical chemistry, this compound serves as a chemical reference standard to ensure the accuracy and consistency of analytical methods used in pharmaceutical testing .
Biological Assays
The compound is used in biological assays to study its interaction with various biological targets, which can provide insights into its therapeutic potential and pharmacokinetics .
Synthetic Chemistry
It serves as a building block in synthetic chemistry for the construction of more complex molecules, potentially leading to the discovery of new drugs or materials .
Protein Phosphorylation Research
The compound is relevant in the study of protein phosphorylation, a process that modifies the function of proteins and plays a pivotal role in various cellular processes, including metabolism, cell signaling, and apoptosis .
Drug Discovery
Lastly, it is used in drug discovery as a lead compound for the development of new therapeutic agents, particularly in the realm of targeted cancer therapies .
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .
Mode of Action
The compound interacts with CK2 and GSK3β, inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . By preserving the activity of PTEN, the compound can potentially exert anti-tumor effects.
Biochemical Pathways
The compound affects the PTEN/PI3K/AKT pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation . The compound’s inhibition of ck2 and gsk3β prevents pten phosphorylation, thereby disrupting this pathway . This disruption can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the preservation of PTEN activity. This preservation can lead to decreased cell proliferation and increased apoptosis , particularly in cancer cells . These effects could potentially be harnessed for anti-cancer therapies.
properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS2/c17-11-5-7-12(8-6-11)21-10-9-15(20)19-16-18-13-3-1-2-4-14(13)22-16/h5-8H,1-4,9-10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMGSKPLTCFEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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